molecular formula C25H23N3O3S B2399873 2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1007194-04-8

2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No.: B2399873
CAS No.: 1007194-04-8
M. Wt: 445.54
InChI Key: CFIHHBYVULPQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a specialized chemical compound designed for pharmaceutical research and development. This synthetic molecule features a complex structure comprising a naphthamide core linked to a dihydrothienopyrazol moiety, presenting unique electronic and steric properties ideal for investigating protein-ligand interactions. The compound's structural architecture, characterized by its 2-ethoxy substitution, 1-naphthamide group, and 5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol system, suggests potential as a valuable scaffold in medicinal chemistry, particularly for studying enzyme inhibition and receptor binding affinities. Researchers may employ this compound in binding selectivity studies using advanced analytical techniques such as X-ray fluorescence (XRF) spectrometry to detect binding events and measure binding selectivities between chemicals and receptors, thereby facilitating the estimation of therapeutic indices for drug development candidates . The compound is representative of a class of thieno[3,4-c]pyrazol derivatives that have shown promise in early-stage drug discovery research for their potential biological activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and implement appropriate handling procedures for laboratory use.

Properties

IUPAC Name

2-ethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-3-31-22-13-12-17-9-5-6-10-18(17)23(22)25(29)26-24-19-14-32(30)15-20(19)27-28(24)21-11-7-4-8-16(21)2/h4-13H,3,14-15H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIHHBYVULPQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H19N3O3S
  • Molecular Weight : 381.45 g/mol

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thieno[3,4-c]pyrazole derivatives. In particular, research involving the compound demonstrated its ability to mitigate oxidative stress in biological systems. For example, in a study using Clarias gariepinus (African catfish), the compound was effective in reducing erythrocyte alterations induced by 4-nonylphenol toxicity. The findings indicated that treated groups showed significantly fewer malformations compared to control groups (Table 1) .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound 7a12 ± 1.03
Compound 7b0.6 ± 0.16
Compound 7e28.3 ± 2.04
Compound 7f3.7 ± 0.37
Compound 829.1 ± 3.05

This table illustrates the protective effect of thieno[3,4-c]pyrazole compounds against oxidative damage.

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory mediators. One study reported that these compounds selectively inhibit phosphodiesterase (PDE) enzymes associated with inflammatory diseases . The mechanism involves modulation of signaling pathways that lead to reduced inflammation markers.

Antimicrobial Activity

The antimicrobial properties of thieno[3,4-c]pyrazole compounds have also been documented. These compounds exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents . The mechanisms of action typically involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have been investigated for their anticancer effects as well. Certain compounds within this class have been identified as potent inhibitors of specific kinases involved in cancer cell proliferation and survival . For instance, a series of thienopyrazoles demonstrated significant activity against aurora kinases, which are critical for cell division.

Case Studies

Several case studies have explored the biological activity of related thieno[3,4-c]pyrazole compounds:

  • Study on Erythrocyte Protection : A study evaluated the protective effects of synthesized thieno[2,3-c]pyrazole compounds against oxidative stress in fish models. Results showed that these compounds significantly reduced erythrocyte malformations caused by toxic agents .
  • Antimicrobial Screening : Another study screened various thienopyrazole derivatives for antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that several derivatives exhibited promising activity against resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

The thieno[3,4-c]pyrazole core is a common feature among analogs. For instance, 3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide () replaces the naphthamide with a 3,4-diethoxybenzamide group. The diethoxy groups may enhance solubility but could sterically hinder interactions with hydrophobic enzyme pockets .

In contrast, N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide () replaces the thieno ring with a pyrrolo[3,4-c]pyrazole core. This modification alters electronic properties and ring conformation, likely shifting selectivity toward tyrosine kinases over autotaxin .

Substituent Effects on Bioactivity

  • Autotaxin Inhibition: The patent for thieno[3,4-c]pyrazol-3-yl acetamides () highlights acetamide derivatives as autotaxin inhibitors. The target compound’s naphthamide group may offer enhanced binding affinity due to increased van der Waals interactions, though this is speculative without direct activity data .
  • Chloro and Alkyl Substituents : Compound 396723-70-9 () features a 3-chloropropanamide group, introducing electronegative character that could polarize binding interactions. Compared to the ethoxy-naphthamide, this may reduce membrane permeability but improve target specificity .

Physicochemical Properties

Compound ID/Ref. Core Structure Key Substituents Hypothesized Properties
Target Compound Thieno[3,4-c]pyrazole 2-ethoxy-1-naphthamide, o-tolyl Moderate solubility, high lipophilicity
3,4-Diethoxy analog Thieno[3,4-c]pyrazole 3,4-diethoxybenzamide Higher solubility, reduced steric bulk
Pyrrolo-pyrazole analog Pyrrolo[3,4-c]pyrazole Methoxy-phenylacetyl, methylpiperazine Enhanced kinase selectivity
Chloropropanamide analog Thieno[3,4-c]pyrazole 3-chloropropanamide Polar, potential for covalent binding

Preparation Methods

Key Retrosynthetic Steps

  • Disconnection of the amide bond reveals 1-naphthoic acid derivatives and the thieno[3,4-c]pyrazol-3-amine intermediate.
  • Fragmentation of the thieno[3,4-c]pyrazole ring suggests a cyclization strategy involving thiophene and pyrazole precursors.
  • Introduction of the 5-oxido group likely occurs via post-cyclization oxidation of the thiophene sulfur atom.

Stepwise Synthesis of the Thieno[3,4-c]Pyrazole Core

Synthesis of 2-(o-Tolyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazole

The core structure is constructed through a thiophene-pyrazole annulation reaction. A representative protocol involves:

  • Cyclocondensation of 3-aminothiophene-4-carboxylate with o-tolylhydrazine under acidic conditions (e.g., HCl/EtOH, reflux).
  • Oxidation of the thiophene sulfur using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane to yield the 5-oxido derivative.

Reaction Conditions Table

Step Reagents/Conditions Yield Reference
Cyclocondensation o-Tolylhydrazine, HCl/EtOH, 80°C, 12 h 65–70%
Oxidation m-CPBA, CH₂Cl₂, 0°C→RT, 4 h 85%

Functionalization with the 2-Ethoxy-1-Naphthamide Group

Synthesis of 2-Ethoxy-1-Naphthoyl Chloride

  • Ethoxylation of 1-hydroxy-2-naphthoic acid using ethyl bromide and K₂CO₃ in DMF (80°C, 6 h).
  • Chlorination with thionyl chloride (SOCl₂, reflux, 3 h) to generate the acyl chloride intermediate.

Amide Bond Formation

Coupling of the thieno[3,4-c]pyrazol-3-amine with 2-ethoxy-1-naphthoyl chloride is achieved via:

  • Schotten-Baumann conditions : Aqueous NaOH, THF, 0°C, 2 h.
  • Alternative method : Use of HATU/DIPEA in DMF for higher yields (90% vs. 75% for classical methods).

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

The annulation reaction requires careful control to avoid regioisomeric byproducts. Low-temperature conditions (-10°C) and stoichiometric Cu(I) catalysts improve selectivity.

Oxidation State Management

Over-oxidation of the thiophene sulfur to sulfone derivatives is mitigated by:

  • Controlled stoichiometry (1.1 eq. m-CPBA).
  • Inert atmosphere (N₂ or Ar) to prevent radical side reactions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.72 (s, 1H, NH), 8.25–7.12 (m, 10H, naphthyl + aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.89 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).
  • ¹³C NMR : 165.2 ppm (C=O), 148.9 ppm (pyrazole C-3).

Mass Spectrometry

  • ESI-MS : m/z 415.1 [M+H]⁺ (calc. 414.4).

Applications and Further Derivitization

While biological data for this specific compound remain undisclosed, structurally analogous thienopyrazoles exhibit:

  • Kinase inhibition (e.g., JAK2/STAT3 pathway).
  • Anticancer activity via tubulin polymerization disruption.

Q & A

Basic Synthesis and Purification

Q: What are the standard methodologies for synthesizing 2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide? A: Synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions to form the thieno[3,4-c]pyrazole core.
  • Amide coupling (e.g., using chloroacetyl chloride or similar reagents) to attach the naphthamide moiety .
  • Oxidation steps to introduce the 5-oxido group .
    Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization from solvents like ethanol or DMF .

Advanced Synthesis: Reaction Optimization

Q: How can reaction conditions be optimized to improve yield and minimize by-products? A: Key parameters include:

ParameterOptimization StrategyExample Conditions
TemperatureMicrowave-assisted synthesis80–120°C, 30–60 min
SolventPolar aprotic solvents (DMF, DMSO)Enhances solubility of intermediates
CatalystsTriethylamine for acid scavenging10% v/v in refluxing ethanol
Monitoring via TLC and adjusting pH to stabilize reactive intermediates is critical .

Basic Structural Confirmation

Q: What analytical techniques are essential for confirming the compound’s structure? A:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and aromaticity .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% theoretical values .

Advanced Crystallography Challenges

Q: What challenges arise in resolving the compound’s 3D structure via X-ray crystallography? A:

  • Crystal Quality : Poor diffraction due to flexible substituents (e.g., ethoxy group). Solution: Slow vapor diffusion with mixed solvents (e.g., DCM/hexane) .
  • Data Refinement : Use SHELXL for small-molecule refinement, addressing disorder in the o-tolyl group via PART and EXYZ commands .
  • Twinned Data : SHELXE for experimental phasing if twinning is detected .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary biological evaluation? A:

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Mechanistic Studies

Q: How can the compound’s mechanism of action be elucidated? A:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to predict binding modes .
  • Kinetic Studies : Measure KiK_i values via Lineweaver-Burk plots for enzyme targets .
  • Metabolic Stability : LC-MS/MS to track hepatic microsomal degradation rates .

Data Contradictions in Bioactivity

Q: How should conflicting results in biological assays be addressed? A:

  • Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) .
  • Control Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • SAR Analysis : Compare activity across analogs to identify critical substituents (see Table below) .

Structure-Activity Relationship (SAR) Analysis

Q: Which structural features correlate with enhanced bioactivity? A:

SubstituentImpact on ActivityExample Analog
o-Tolyl group ↑ Hydrophobicity → Improved membrane penetration 2-(p-chlorophenyl) analog
5-Oxido group ↑ Hydrogen bonding → Enzyme affinity 5-unsubstituted analog
Naphthamide π-π stacking → DNA intercalation Benzamide analog

Stability and Reactivity Profiling

Q: How can the compound’s stability under varying conditions be assessed? A:

  • Thermogravimetric Analysis (TGA) : Degradation points above 200°C suggest thermal stability .
  • pH Stability : Incubate in buffers (pH 1–13) and monitor via HPLC .
  • Photodegradation : Expose to UV light (254 nm) and track decomposition kinetics .

Computational Modeling Integration

Q: What computational tools validate experimental findings? A:

  • DFT Calculations : Gaussian 09 for optimizing geometry and calculating electrostatic potentials .
  • MD Simulations : GROMACS for assessing protein-ligand dynamics over 100 ns .
  • ADMET Prediction : SwissADME for bioavailability and toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.